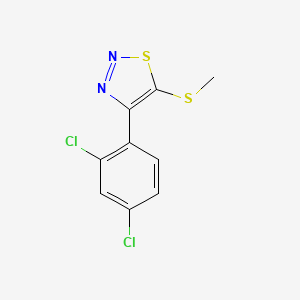

4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole

Beschreibung

4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 2,4-dichlorophenyl group and at the 5-position with a methylsulfanyl (-SMe) moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and drug discovery.

The compound’s 2,4-dichlorophenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity to target proteins through hydrophobic and halogen-bonding interactions. The methylsulfanyl group contributes to solubility and metabolic stability compared to sulfonyl or sulfonic acid derivatives .

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenyl)-5-methylsulfanylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S2/c1-14-9-8(12-13-15-9)6-3-2-5(10)4-7(6)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQYNUCONWNYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Numerous studies have demonstrated the antimicrobial efficacy of 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole derivatives against various bacterial and fungal strains.

- Bacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.58 µM to 8.74 µM against strains such as Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The compound also displays antifungal activity with notable effectiveness against fungi like Aspergillus niger, with some derivatives achieving MIC values as low as 6.90 µM .

Anticancer Potential

The anticancer properties of 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole have been extensively studied.

- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 1 µM against the MCF-7 breast cancer cell line, which is comparable to established chemotherapeutic agents like Doxorubicin .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth .

Agricultural Applications

In addition to its medicinal uses, 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole has been investigated for its potential as a pesticide.

- Pesticidal Properties : Compounds in the thiadiazole class are known for their biocidal properties. They have been used in developing agricultural fungicides due to their ability to inhibit fungal growth effectively . This is particularly relevant in crop protection strategies aimed at managing plant diseases caused by pathogenic fungi.

Summary of Findings

The following table summarizes the key findings related to the applications of 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole:

| Application | Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Bacterial | Staphylococcus aureus, E. coli | 3.58 - 8.74 µM |

| Fungal | Aspergillus niger | 6.90 µM | |

| Anticancer | Cytotoxicity | MCF-7 (breast cancer) | IC50 = 1 µM |

| Agricultural | Pesticidal | Various pathogenic fungi | Not specified |

Wirkmechanismus

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

1,3,4-Oxadiazole Derivatives

- Example: 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) Key Differences: Replaces the 1,2,3-thiadiazole ring with a 1,3,4-oxadiazole core. For instance, sulfonyl derivatives of this class (e.g., compound 20) show enhanced stability but reduced nucleophilicity compared to sulfanyl analogues.

1,3,4-Thiadiazole Derivatives

- Example: 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (41) Key Differences: Features a 1,3,4-thiadiazole core with an amino-bromophenyl substituent. Activity: Exhibits moderate antiproliferative activity (IC₅₀: 120–160 µM against MCF-7 cells), suggesting that the 1,3,4-thiadiazole scaffold may favor anticancer over antiviral applications compared to 1,2,3-thiadiazoles .

Substituent Variations

Halogen Substituents

- Example : 5-(2,4-Dibromophenyl)-1,2,3-thiadiazole (93)

- Key Differences : Replaces chlorine atoms with bromine at the 2,4-positions of the phenyl ring.

- Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability. Compound 93 shows anti-HIV activity (IC₅₀: 3.59 µg/mL), outperforming lamivudine, indicating halogen choice critically influences potency .

Sulfur-Containing Groups

- Example: 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole Key Differences: Substitutes methylsulfanyl (-SMe) with ethylsulfonyl (-SO₂Et).

Hybrid Structures

Structure-Activity Relationship (SAR) Trends

Halogen Effects : Chlorine at the 2,4-positions of the phenyl ring enhances antiviral activity, as seen in compound 93 , while bromine may improve hydrophobic binding but reduce metabolic stability.

Sulfur Modifications : Methylsulfanyl groups balance solubility and reactivity, whereas sulfonyl derivatives (e.g., ethylsulfonyl) improve stability but may reduce target engagement .

Heterocycle Choice : 1,2,3-Thiadiazoles are associated with antiviral applications, while 1,3,4-thiadiazoles and oxadiazoles are more prevalent in anticancer agents .

Biologische Aktivität

The compound 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole is part of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth examination of the biological properties of this compound, supported by case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole

- Molecular Formula : C9H7Cl2N3S

- Molecular Weight : 248.14 g/mol

Biological Activities

Thiadiazole derivatives have been extensively studied for their pharmacological potential. The biological activities associated with 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole include:

- Antimicrobial Activity : Thiadiazoles have demonstrated significant antimicrobial properties against various pathogens. For instance, compounds similar to this one have shown efficacy against bacteria and fungi due to their ability to inhibit cell wall synthesis and disrupt cellular metabolism .

- Anticancer Potential : Research indicates that thiadiazole derivatives can exhibit cytotoxic effects on cancer cell lines. A study reported that compounds with a similar structure inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 70 to 170 μM . The mechanism often involves apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Thiadiazoles are also noted for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies highlight the biological activity of thiadiazole derivatives:

- Anticancer Activity :

- Antimicrobial Studies :

- Anti-inflammatory Research :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole?

The synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazides or thiourea derivatives to form the 1,2,3-thiadiazole core. Key steps include:

- Cyclization : Reaction of 2,4-dichlorophenyl thiosemicarbazide with acyl chlorides or isothiocyanates under reflux in ethanol or THF.

- Substitution : Introduction of the methylsulfanyl group via nucleophilic displacement using methyl iodide or sodium methanethiolate.

- Oxidation control : Maintaining inert atmospheres (N₂/Ar) to prevent premature oxidation of the thioether group .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms aromatic proton environments and dichlorophenyl substitution patterns.

- IR Spectroscopy : Identifies C-S (650–750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 307) and fragmentation pathways.

- Single-crystal X-ray diffraction : Resolves bond angles and dihedral angles for structural validation .

Advanced: How do electronic effects of substituents modulate reactivity and bioactivity?

The electron-withdrawing 2,4-dichlorophenyl group enhances electrophilicity of the thiadiazole ring, facilitating nucleophilic attacks. The methylsulfanyl group acts as a leaving group in substitution reactions, while its oxidation to sulfone (e.g., using mCPBA or H₂O₂/MoO₃) increases polarity and bioavailability. SAR studies show that electron-deficient aryl groups improve antimicrobial potency by enhancing membrane penetration .

Advanced: How can contradictions in biological activity data be resolved?

- Purity validation : Use HPLC (>95% purity) to eliminate impurities affecting assay results.

- Standardized assays : Replicate conditions (e.g., MIC for antimicrobial tests) across studies.

- Solvent effects : Compare activities in DMSO vs. aqueous buffers to address solubility artifacts .

Basic: What biological activities are reported for 1,2,3-thiadiazole derivatives?

- Antimicrobial : Gram-positive bacteria (e.g., S. aureus) inhibition via disruption of membrane integrity.

- Anticancer : Apoptosis induction in HeLa cells via ROS generation.

- Herbicidal : Inhibition of acetolactate synthase in plants. The dichlorophenyl group enhances lipophilicity, improving cell permeability .

Advanced: How can computational methods predict physicochemical properties?

- DFT calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity.

- Molecular docking : Simulate binding to E. coli FabH enzyme (PDB: 1HNJ) to rationalize antimicrobial activity.

- ADMET prediction : Use QSAR models to estimate logP (∼3.2) and metabolic stability .

Basic: What are the oxidation products of the methylsulfanyl group?

Controlled oxidation yields:

- Sulfoxide : Using H₂O₂/CH₃COOH (0°C, 2 hr).

- Sulfone : With mCPBA in DCM (rt, 12 hr). Monitor progress via TLC (Rf shift) or ¹H NMR (δ 3.1 ppm for SO₂CH₃) .

Advanced: What crystallographic challenges arise with thiadiazole derivatives?

- Crystal growth : Slow evaporation from DCM/hexane (1:3) improves crystal quality.

- Disorder : Address positional disorder in the dichlorophenyl ring via SHELXL refinement.

- Thermal motion : Apply anisotropic displacement parameters for accurate bond lengths .

Basic: How does the 1,2,3-thiadiazole isomer differ from 1,3,4-thiadiazoles?

- Stability : 1,2,3-thiadiazoles are less thermally stable due to ring strain.

- Reactivity : More prone to ring-opening reactions under acidic conditions.

- Bioactivity : 1,2,3-isomers show higher antifungal activity but lower solubility .

Advanced: How to optimize bioavailability in analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.